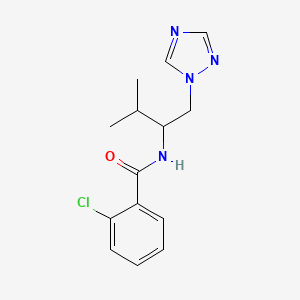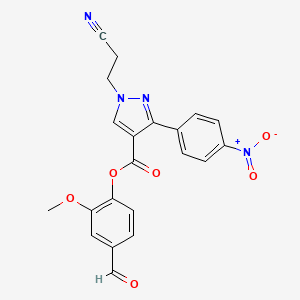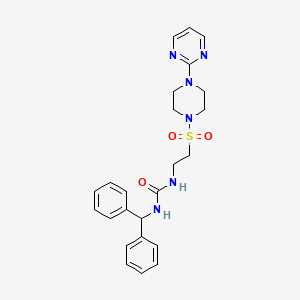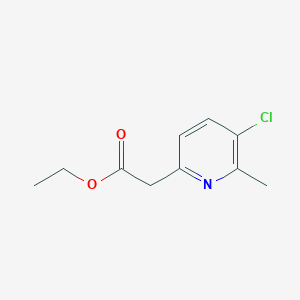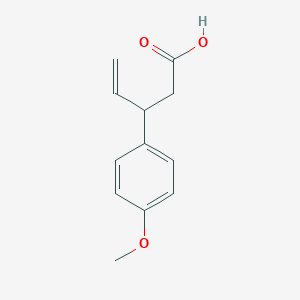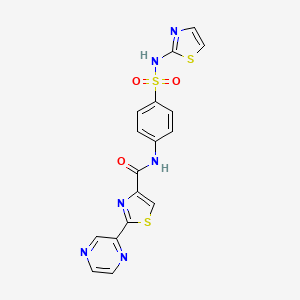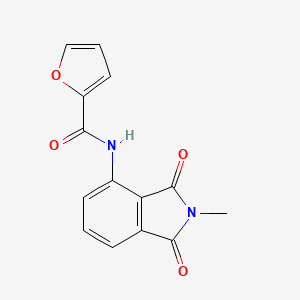
N-(2-甲基-1,3-二氧代异吲哚啉-4-基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The chemical structures of the synthesized compounds were elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” can be analyzed using techniques such as NMR and IR spectroscopy . Crystallographic data can also provide insights into the molecular structure .Chemical Reactions Analysis
Indole derivatives, including “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, undergo various chemical reactions due to the presence of the indole nucleus . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” can be determined using various analytical techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure . Crystallographic data can provide insights into the molecular structure .科学研究应用
Antiviral Activity
Indole derivatives, such as “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, have been reported to exhibit significant antiviral activity . These compounds have been synthesized and tested against various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus with promising IC50 values . The structural flexibility of indole allows for high-affinity binding to multiple receptors, which is beneficial in developing new antiviral agents.
Anti-HIV Properties
The compound has also been explored for its potential anti-HIV properties . Novel indolyl derivatives have been subjected to molecular docking studies to assess their efficacy against HIV-1 . The ability to inhibit HIV replication in acutely infected cells is a critical aspect of these compounds, making them valuable candidates for further anti-HIV drug development.
Anticancer Applications
Indole derivatives are known for their anticancer properties . They can interact with various cellular pathways and have been found to possess activity against different cancer cell lines. The indole nucleus is a common feature in many synthetic drug molecules, which has led to the exploration of indole-based compounds for cancer treatment .
Antioxidant Effects
These compounds have demonstrated antioxidant effects , which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, indole derivatives with antioxidant properties could contribute to the prevention and treatment of these conditions .
Antimicrobial and Antitubercular Activity
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” has shown potential as an antimicrobial and antitubercular agent . The indole scaffold is effective against a broad spectrum of microbial pathogens, including bacteria and fungi. Moreover, its activity against Mycobacterium tuberculosis makes it a promising candidate for antitubercular drug development .
Antidiabetic Potential
The compound has been investigated for its antidiabetic potential . Indole derivatives can modulate various metabolic pathways and have shown promising results in lowering blood glucose levels. This opens up possibilities for new therapeutic approaches in the management of diabetes .
未来方向
作用机制
Target of Action
The compound N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide, also known as N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)furan-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of n-isoindoline-1,3-dione derivatives, which this compound is a part of, has been underscored .
属性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-16-13(18)8-4-2-5-9(11(8)14(16)19)15-12(17)10-6-3-7-20-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMVDITCZEEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)
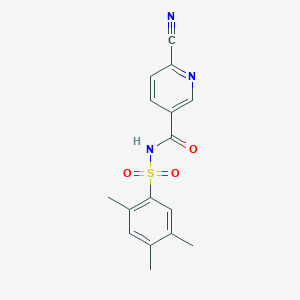
![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)
![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)
